REACTION_CXSMILES
|
Cl[CH2:2][C:3]1[CH:4]=[C:5]([CH:17]=[CH:18][CH:19]=1)[O:6][C:7]1[CH:12]=[CH:11][C:10]([C:13]([F:16])([F:15])[F:14])=[CH:9][N:8]=1.[CH2:20]([O:22][P:23]([O:27]CC)[O:24][CH2:25][CH3:26])[CH3:21]>>[CH2:20]([O:22][P:23]([CH2:2][C:3]1[CH:19]=[CH:18][CH:17]=[C:5]([O:6][C:7]2[CH:12]=[CH:11][C:10]([C:13]([F:16])([F:15])[F:14])=[CH:9][N:8]=2)[CH:4]=1)(=[O:27])[O:24][CH2:25][CH3:26])[CH3:21]
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Name
|
|
Quantity
|
4.88 g
|
Type
|
reactant
|
Smiles
|
ClCC=1C=C(OC2=NC=C(C=C2)C(F)(F)F)C=CC1
|
Name
|
|
Quantity
|
4.36 mL
|
Type
|
reactant
|
Smiles
|
C(C)OP(OCC)OCC
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Name
|
|
Quantity
|
0.5 mL
|
Type
|
reactant
|
Smiles
|
C(C)OP(OCC)OCC
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Control Type
|
UNSPECIFIED
|
Setpoint
|
150 °C
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Type
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CUSTOM
|
Details
|
while stirring
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
the reaction mixture was cooled
|
Type
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CUSTOM
|
Details
|
reheated to 150° C
|
Type
|
WAIT
|
Details
|
After 6 h
|
Duration
|
6 h
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was removed from the
|
Type
|
TEMPERATURE
|
Details
|
heat
|
Type
|
ADDITION
|
Details
|
slowly treated with heptane (about 60 mL)
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Type
|
CUSTOM
|
Details
|
to afford a white solid
|
Type
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FILTRATION
|
Details
|
The solid was collected by filtration
|
Type
|
WASH
|
Details
|
washed with heptane
|
Type
|
CUSTOM
|
Details
|
dried in a vacuum oven for 16 h at 45° C.
|
Duration
|
16 h
|
Reaction Time |
6 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OP(OCC)(=O)CC1=CC(=CC=C1)OC1=NC=C(C=C1)C(F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.99 g | |
YIELD: PERCENTYIELD | 91% | |
YIELD: CALCULATEDPERCENTYIELD | 90.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |